3-(Morpholin-2-yl)propanoic acid
Overview
Description
3-(Morpholin-2-yl)propanoic acid is an organic compound that features a morpholine ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the properties of morpholine, a heterocyclic amine, with those of a carboxylic acid. The presence of both functional groups allows for a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-2-yl)propanoic acid typically involves the reaction of morpholine with an appropriate precursor, such as an α-bromoacrylic acid ester. One common method is the Michael addition of morpholine to an α-bromoacrylic acid ester, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-2-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(Morpholin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Morpholin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors or enzymes and modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Morpholin-2-yl)propanoic acid include other morpholine derivatives and β-amino acids. Examples include:
- 2-Bromo-3-(morpholin-4-yl)propionic acid
- 3-(Morpholin-4-yl)propanoic acid
- 3-(Piperidin-2-yl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the morpholine ring and the propanoic acid moiety. This unique structure allows it to participate in a broader range of chemical reactions and makes it a versatile building block for various applications in research and industry .
Properties
IUPAC Name |
3-morpholin-2-ylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYVUUWWXGDGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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